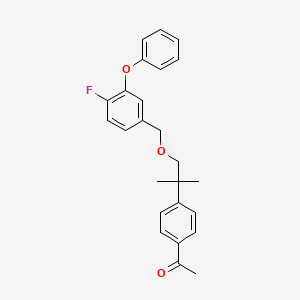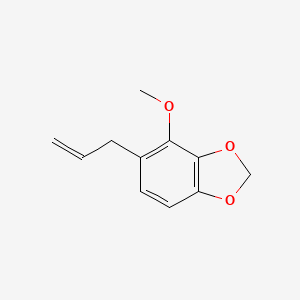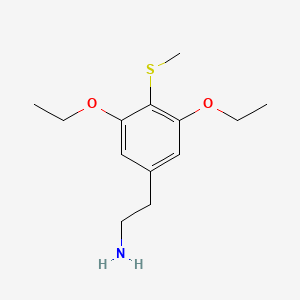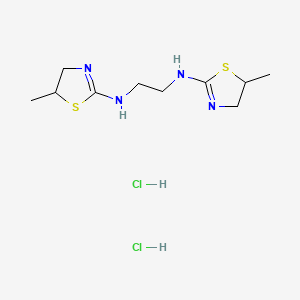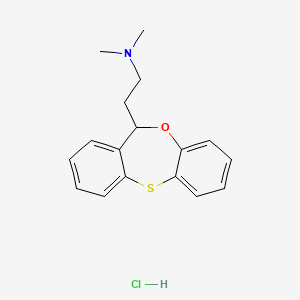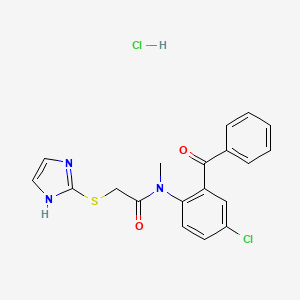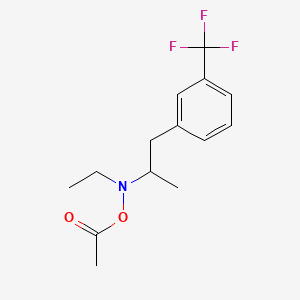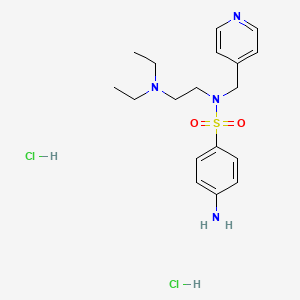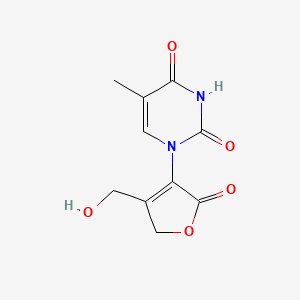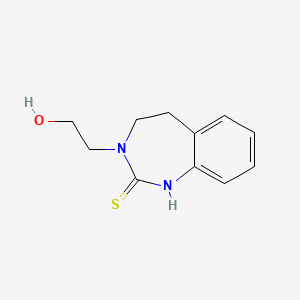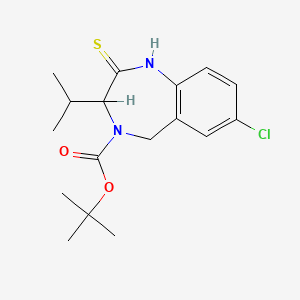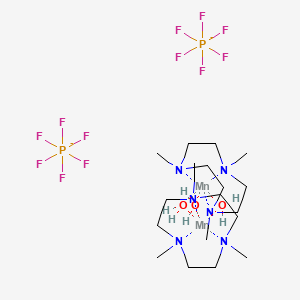
NP47Nxk9LL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NP47Nxk9LL involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves stereoselective reactions to ensure the correct absolute configuration of the molecule .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
NP47Nxk9LL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
NP47Nxk9LL has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving HMG-CoA reductase inhibitors.
Biology: The compound is studied for its effects on cholesterol biosynthesis in various biological systems.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypercholesterolemia and related cardiovascular diseases.
Industry: The compound is used in the development of new cholesterol-lowering drugs and as a standard in analytical methods .
Mecanismo De Acción
NP47Nxk9LL exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. The compound exhibits high selectivity for hepatic tissues, making it a potent and specific inhibitor of cholesterol synthesis in the liver .
Comparación Con Compuestos Similares
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action but less hepatic selectivity.
Pravastatin: Known for its high hepatic selectivity, similar to NP47Nxk9LL.
Fluindostatin: A synthetic inhibitor with comparable potency but different tissue selectivity.
Uniqueness
This compound is unique due to its high degree of liver selectivity, which is achieved through differential inhibition sensitivities in various tissues. This property distinguishes it from other HMG-CoA reductase inhibitors like lovastatin and fluindostatin, which exhibit potent inhibition in all tissues exposed to them .
Propiedades
Número CAS |
129785-04-2 |
|---|---|
Fórmula molecular |
C23H22F2N4O4 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid |
InChI |
InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m0/s1 |
Clave InChI |
HPFIYXJJZZWEPC-MIMFYIINSA-N |
SMILES isomérico |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)O |
SMILES canónico |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


